molecular formula C19H24FN3O3 B6090428 ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate

ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate

Cat. No.: B6090428
M. Wt: 361.4 g/mol
InChI Key: YQJWATVFGHSQDZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate is a synthetic organic compound that features a complex structure combining an indole moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Propanoyl Group: The indole derivative is then acylated with 3-bromopropanoyl chloride in the presence of a base like triethylamine.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling Reaction: The final step involves coupling the indole derivative with the piperidine carboxylate ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of indole N-oxides

    Reduction: Conversion to alcohols or amines

    Substitution: Formation of substituted indoles

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound can serve as a probe to study the interactions of indole derivatives with biological targets. Its fluoro substituent can be used in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate binding interactions.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and fluoro groups.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the fluoro group can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[3-(1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate: Lacks the fluoro substituent, which may result in different biological activity and chemical reactivity.

    Methyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate: The methyl ester variant, which may have different solubility and pharmacokinetic properties.

    Ethyl 4-{[3-(5-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate: Fluorine is positioned differently on the indole ring, potentially altering its interaction with biological targets.

Uniqueness

This compound is unique due to the specific positioning of the fluoro group on the indole ring, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

ethyl 4-[3-(6-fluoroindol-1-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-2-26-19(25)23-10-6-16(7-11-23)21-18(24)8-12-22-9-5-14-3-4-15(20)13-17(14)22/h3-5,9,13,16H,2,6-8,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJWATVFGHSQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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